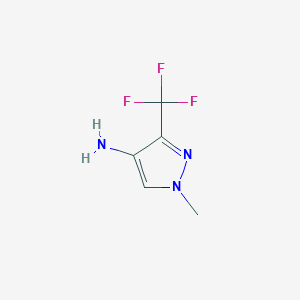

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Descripción

Propiedades

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHASPUNAEXVWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599125 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006436-44-7 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A practical and high-yielding method involves a one-step synthesis starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , which produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The mixture is then separated based on boiling point versus pressure analysis.

- The reaction proceeds via cyclization to form the pyrazole ring.

- Subsequent lithiation in a flow reactor allows functionalization at the 4-position, introducing groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride.

- Bromination using N-bromosuccinimide (NBS) under mild conditions enables further functional group manipulation.

- The method is scalable and suitable for producing building blocks for further derivatization.

Ring-Closing Reaction via Alkyl Difluoroacetoacetate Intermediates

Another synthetic route involves the preparation of alkyl difluoroacetoacetate intermediates, which are then converted into the pyrazole ring through a ring-closing reaction:

- Sodium enolate of alkyl difluoroacetoacetate is acidified using carbonic acid generated in situ by reacting carbon dioxide with water.

- The purified alkyl difluoroacetoacetate is coupled with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

- The ring-closing reaction is performed in a two-phase system with a weak base such as sodium carbonate or potassium bicarbonate.

- Methylhydrazine dissolved in water reacts with the organic phase containing the intermediate at low temperatures (-20°C to 5°C).

- The product is isolated by phase separation, vacuum evaporation, and recrystallization, yielding high purity (up to 99.9%) of the pyrazole derivative.

Functionalization via Lithiation and Bromination

Functionalization at the 4-position of the pyrazole ring is achieved by:

- Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor, enabling the introduction of various functional groups.

- Bromination with NBS under mild conditions to obtain 4-bromo derivatives.

- Subsequent Br–Li exchange reactions allow the introduction of aldehyde and acid groups.

- Direct ortho-metalation (DoM) of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole followed by catalytic reductive debromination introduces acid and boron pinacolate groups.

Amination to Obtain 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

The amine group at the 4-position is typically introduced by:

- Reacting 4-amino-1H-pyrazole derivatives with methylation agents to obtain the 1-methyl group.

- Alternatively, direct amination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursors under controlled conditions.

- The amination step is often integrated into multi-step syntheses involving protection/deprotection strategies to ensure selectivity and yield.

Purification and Crystallization

- The regioisomeric mixture obtained from initial synthesis is separated by distillation based on boiling point and pressure.

- Final purification is achieved by silica gel column chromatography.

- Crystallization from methanol or other suitable solvents yields colorless crystals suitable for further use or structural analysis.

Summary Table of Preparation Methods

Detailed Research Findings

- The regioselectivity in the initial cyclization step is influenced by the electronic and steric properties of the starting enone, requiring careful control to favor the 3-(trifluoromethyl) isomer.

- Flow chemistry techniques improve lithiation efficiency and reproducibility, allowing for safer scale-up and better control over reaction parameters.

- Bromination with NBS is preferred over harsher halogenation methods to maintain the integrity of the trifluoromethyl group and avoid overreaction.

- The ring-closing reaction in the two-phase system benefits from the mild basic conditions, which prevent decomposition of sensitive intermediates.

- Crystallographic studies confirm the structural integrity of the synthesized compounds, with bond lengths and angles consistent with expected pyrazole frameworks.

Análisis De Reacciones Químicas

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .

Aplicaciones Científicas De Investigación

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport and inhibiting ATP production in fungal cells . This disruption of energy production leads to the inhibition of fungal growth and proliferation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Pyrazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Halogenation : Introduction of chlorine at the 3-position (CAS 161038-63-7) enhances electrophilicity, which may improve covalent binding to biological targets .

- Aromatic Ethers: The phenoxy-substituted analog (CAS 1431964-73-6) exhibits higher molecular weight and improved solubility due to the aromatic oxygen .

Actividad Biológica

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both methyl and trifluoromethyl groups enhances its stability and biological efficacy, making it a valuable scaffold for drug development.

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The trifluoromethyl group can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : The pyrazole ring is capable of undergoing oxidation and reduction, leading to the formation of different derivatives.

- Coupling Reactions : It serves as a building block in the synthesis of more complex heterocyclic compounds .

The mechanism of action involves the interaction of the compound with specific molecular targets. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Inside the cell, it can modulate the activity of various enzymes and receptors, although the exact pathways depend on the specific biological application .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, derivatives of pyrazole have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, related compounds have been tested against several phytopathogenic fungi, demonstrating higher antifungal activity compared to established fungicides .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. For example, certain pyrazole derivatives induced morphological changes and enhanced caspase activity in breast cancer cells, confirming their apoptosis-inducing capabilities .

Anti-inflammatory Effects

Compounds derived from pyrazole have also exhibited anti-inflammatory properties. In vitro studies showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing lipophilicity and altering electronic properties. A study utilized molecular docking to identify key interactions between pyrazole derivatives and target proteins, highlighting how modifications can lead to improved efficacy against specific diseases .

Case Studies

- Antifungal Activity : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi. One compound exhibited superior antifungal activity compared to traditional fungicides .

- Anticancer Activity : In a study evaluating 32 asymmetric pyrazole derivatives, three showed significant inhibition of microtubule assembly and induced apoptosis in MDA-MB-231 cells at low concentrations (1 μM) .

- Anti-inflammatory Activity : A series of synthesized pyrazole derivatives demonstrated promising anti-inflammatory effects in animal models, with one compound showing comparable efficacy to dexamethasone in inhibiting TNF-α production .

Q & A

Q. What are the common synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine?

The compound is typically synthesized via catalytic hydrogenation of nitro precursors. For example, a nitro-substituted pyrazole derivative (e.g., 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine) is reduced using 10% palladium on carbon under hydrogen pressure (40 psi) in ethanol. This method yields the amine product with ~74% efficiency after purification by filtration and solvent removal . Alternative routes involve multi-step cyclization and functionalization of hydrazine derivatives with trifluoromethyl-containing reagents, as seen in pyrazole acyl thiourea syntheses .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

- NMR spectroscopy : and NMR data (e.g., δ 7.45 ppm for pyrazole protons, δ 2.29 ppm for methyl groups) confirm substituent positions and electronic environments .

- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H] at m/z 215) and fragmentation patterns .

- Melting Point Analysis : Provides purity indicators (e.g., mp 136–138°C for hydrogenated derivatives) .

Q. What purification techniques are effective for isolating this compound?

Common methods include:

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (0–100%) for separating intermediates .

- Recrystallization : Ethanol or aqueous ethanol mixtures are used to obtain high-purity crystalline solids .

- Acid-Base Extraction : Separation of amine products via HCl washes to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) analyze:

- Electrostatic Potential Surfaces (MEP) : Identify nucleophilic/electrophilic regions for reactivity predictions.

- HOMO-LUMO Gaps : Assess charge transfer capabilities (e.g., energy gaps ~4.5 eV in related pyrazole derivatives) .

- Thermodynamic Properties : Calculate Gibbs free energy and enthalpy changes at varying temperatures to model stability .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., 1,3,4-oxadiazoles)?

Derivatives are synthesized via:

- Heterocyclic Condensation : Reaction with thiols or nitriles to form 1,3,4-oxadiazoles (e.g., 2-((4-bromobenzyl)thio)-5-(pyrazol-4-yl)-1,3,4-oxadiazole, 83% yield) .

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., Cl, CF) enhances antimicrobial activity, as demonstrated in pyrazole-thiazole hybrids .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with boronic esters to attach aryl/heteroaryl groups .

Q. How do substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Trifluoromethyl Group : Enhances electrophilicity at the pyrazole C4 position, facilitating SNAr reactions with amines or thiols .

- Methyl Group : Steric effects at N1 can hinder bulky nucleophiles but stabilize intermediates via hyperconjugation .

- Aromatic Ring Modifications : Pyridine or morpholine substituents (e.g., in N-(morpholinomethyl) derivatives) improve solubility and hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.